molecular formula C27H22N2O6 B4051334 (1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Cat. No.: B4051334
M. Wt: 470.5 g/mol
InChI Key: MRQYBSKYJOKECC-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dioxoisoindole core, a methoxyphenyl group, and a methylbenzoylamino prop-2-enoate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate typically involves multiple steps, including the formation of the dioxoisoindole core, the introduction of the methoxyphenyl group, and the coupling with the methylbenzoylamino prop-2-enoate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous-flow synthesis and the use of high-throughput screening for reaction conditions can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.

Scientific Research Applications

(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate include other dioxoisoindole derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O6/c1-17-7-11-19(12-8-17)24(30)28-23(15-18-9-13-20(34-2)14-10-18)27(33)35-16-29-25(31)21-5-3-4-6-22(21)26(29)32/h3-15H,16H2,1-2H3,(H,28,30)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQYBSKYJOKECC-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 2
(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 4
(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 5
Reactant of Route 5
(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 6
(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.